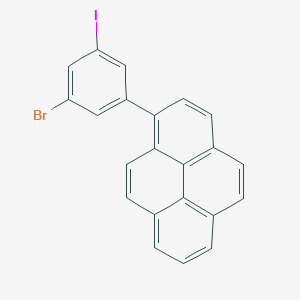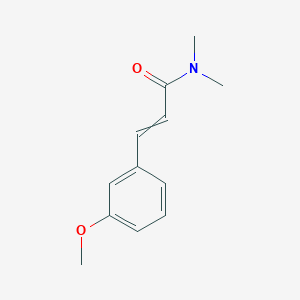
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired product. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been reported to be effective in the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-N,N-dimethylprop-2-enamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-N,N-dimethylprop-2-enamide.
Reduction: 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it is often investigated for its ability to modulate signaling pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamine: Similar structure but with an amine group instead of an amide.
3-(3-Hydroxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with the methoxy group in the para position.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylprop-2-enamide is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
920985-97-3 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)8-7-10-5-4-6-11(9-10)15-3/h4-9H,1-3H3 |
Clé InChI |
HJINGKPUDHKQKH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C=CC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
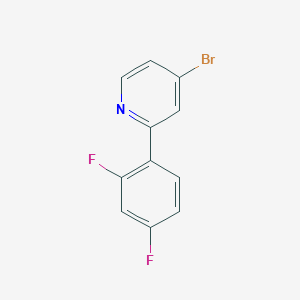
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
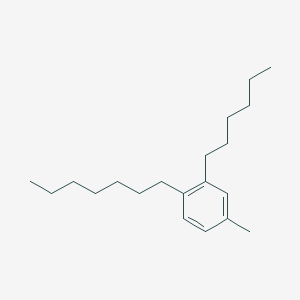
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
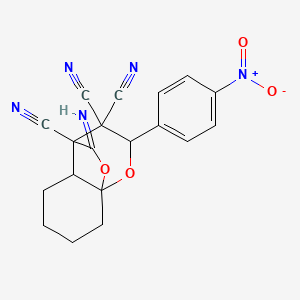
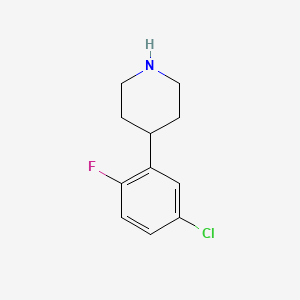
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
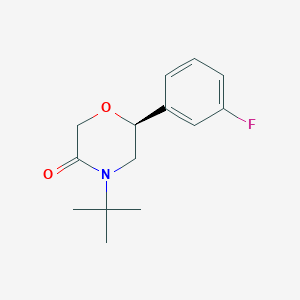
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
